N~4~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Overview
Description
N~4~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a compound belonging to the pyrazole family, known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves several steps. One common method includes the reaction of 4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde with N,3,5-trimethyl-1H-pyrazole-4-sulfonamide under specific conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N~4~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N~4~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antileishmanial and antimalarial activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N4-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(2’-Chloro-5’-sulfophenyl)-3-methyl-5-pyrazolone
- N-((S)-1-Amino-3-(3-fluorophenyl)propan-2-yl)-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide hydrochloride
Uniqueness
N~4~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific structural features, which confer distinct biological activities. Its combination of a pyrazole ring with a sulfonamide group enhances its potential as a pharmacologically active compound .
Properties
IUPAC Name |
N-[(4-chloro-2-methylpyrazol-3-yl)methyl]-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN5O2S/c1-7-11(8(2)15-14-7)20(18,19)16(3)6-10-9(12)5-13-17(10)4/h5H,6H2,1-4H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFXEGFPIWTLMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N(C)CC2=C(C=NN2C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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